molecular formula C10H11Br2N B6210548 5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 2290371-13-8

5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6210548
CAS No.: 2290371-13-8
M. Wt: 305
InChI Key:
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Description

5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H11Br2N. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at positions 5 and 8, and a methyl group at position 3 on the tetrahydroisoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 5,8-diamino-3-methyl-1,2,3,4-tetrahydroisoquinoline.

    Oxidation: Formation of 5,8-dibromo-3-methylquinoline.

    Reduction: Formation of 3-methyl-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The bromine atoms and the tetrahydroisoquinoline core allow it to bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atoms, making it less reactive in substitution reactions.

    5,8-dichloro-3-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.

    5,8-dibromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine atoms and a methyl group, which confer specific reactivity and biological properties. The bromine atoms make it a versatile intermediate for further chemical modifications, while the methyl group influences its binding affinity and selectivity towards biological targets.

Properties

CAS No.

2290371-13-8

Molecular Formula

C10H11Br2N

Molecular Weight

305

Purity

95

Origin of Product

United States

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